molecular formula C14H23NO3 B13539616 tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate

tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate

Cat. No.: B13539616
M. Wt: 253.34 g/mol
InChI Key: ONYZIJNHBFGWAP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for imparting rigidity and three-dimensionality to molecules, which can enhance their physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the formation of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides under mild reaction conditions . This approach is advantageous due to its broad substrate scope and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can act as a rigid scaffold that influences the spatial arrangement of functional groups, thereby affecting the compound’s binding affinity and specificity to its targets . This structural feature can enhance the compound’s ability to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate

Comparison: tert-Butyl N-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate is unique due to the presence of the oxolan-3-yl group, which imparts additional functionality and potential for further derivatization . In contrast, tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate and tert-butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate have different substituents that influence their reactivity and applications.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl N-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-14-7-13(8-14,9-14)10-4-5-17-6-10/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

ONYZIJNHBFGWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C3CCOC3

Origin of Product

United States

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